molecular formula C21H29NO4 B5542418 (1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

Katalognummer B5542418
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: SVFGVTQZWMMQFZ-QUCCMNQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic and azaspiro compounds typically involves multi-step organic reactions. For example, one synthesis route involves the reaction of substituted phenyl compounds with nitriles in the presence of concentrated sulfuric acid, leading to spirocyclic systems. This methodology could be adapted to synthesize compounds with similar structural features to the compound by adjusting the substituents and reaction conditions appropriately (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro-connected cyclic systems, where two or more rings share a single common atom. X-ray crystallography studies provide insight into their envelope conformations and how substituents affect their spatial arrangement. This structural information is crucial for understanding the compound's reactivity and interactions (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spirocyclic and azaspiro compounds participate in various chemical reactions, including electrophilic cyclization and the Ritter reaction. These reactions are influenced by the presence of allyl and methoxy groups, which can dictate the compounds' reactivity towards nucleophiles and electrophiles. Such reactions are essential for functionalizing the compound or further derivatization (Iqbal et al., 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

  • Stereospecific Cycloaddition Reactions : Research demonstrates the utility of related diazaspiro and oxa-diazaspiro compounds in stereospecific [3+2] cycloaddition reactions, highlighting their role in producing complex molecular structures with potential medicinal chemistry applications (Chiaroni et al., 2000).
  • Ritter Reaction Synthesis : The compound's structural analogs have been synthesized through the Ritter reaction, underscoring their importance in creating spirocyclic systems and dihydroisoquinolines, which are of interest in pharmaceutical research (Rozhkova et al., 2013).

Potential Pharmacological Applications

  • Antibacterial Activity : Novel spiro compounds, including 5-azaspiro derivatives, have been synthesized and evaluated for potent antibacterial activity against respiratory pathogens, indicating their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).
  • Synthesis of Bicyclic σ Receptor Ligands : Studies on bicyclic σ receptor ligands, incorporating diazabicyclo[3.2.2]nonane frameworks, have demonstrated cytotoxic activity, suggesting their use as potential antitumor agents that inhibit tubulin polymerization and showcase the chemical versatility of spiro compounds in drug design (Geiger et al., 2007).

Synthetic Applications

  • Enantiodivergent Synthesis : The synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3+2) cycloadditions, using related spiro compounds as intermediates, indicates their utility in creating complex chiral molecules for potential medicinal chemistry applications (Conde et al., 2015).

Eigenschaften

IUPAC Name

[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]-(4-methoxy-3-prop-2-enylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-5-6-15-13-16(7-8-17(15)25-3)19(24)22-11-9-21(10-12-22)18(23)14-20(21,2)26-4/h5,7-8,13,18,23H,1,6,9-12,14H2,2-4H3/t18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFGVTQZWMMQFZ-QUCCMNQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)CC=C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.